REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[O:7][N:6]=[C:5]([NH:8]C(=O)N(C)C)[CH:4]=1.Cl>>[F:1][C:2]([F:15])([F:14])[C:3]1[O:7][N:6]=[C:5]([NH2:8])[CH:4]=1
|
Name
|
5-trifluormethyl-3-dimethylcarbamoylaminoisoxazole
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Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC(=NO1)NC(N(C)C)=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were reacted at 100° C. for 10 hours
|
Duration
|
10 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC(=NO1)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |